Ethylenediamine dihydrobromide
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Overview
Description
Ethylenediamine dihydrobromide is a chemical compound with the formula C₂H₁₀Br₂N₂. It is a white crystalline solid that is highly soluble in water. This compound is commonly used in various chemical reactions and has significant applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethylenediamine dihydrobromide can be synthesized by reacting ethylenediamine with hydrobromic acid. The reaction typically involves dissolving ethylenediamine in methanol and then adding a 40% aqueous solution of hydrobromic acid. The mixture is then allowed to crystallize, and the resulting crystals are filtered and dried .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous reactors and crystallizers can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethylenediamine dihydrobromide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the oxidizing agent used.
Reduction: It can be reduced under specific conditions to yield different amine derivatives.
Substitution: It can participate in substitution reactions where the bromide ions are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like hydroxide ions or amines can replace the bromide ions.
Major Products Formed
Oxidation: Products can include various oxidized amine compounds.
Reduction: Reduced amine derivatives are formed.
Substitution: Substituted ethylenediamine compounds are produced.
Scientific Research Applications
Ethylenediamine dihydrobromide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of coordination compounds and as a ligand in complex formation.
Biology: It is used in the preparation of buffer solutions and as a stabilizing agent in enzyme reactions.
Medicine: It has applications in the formulation of certain pharmaceuticals and as a component in diagnostic reagents.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethylenediamine dihydrobromide involves its ability to act as a ligand and form complexes with metal ions. This property is utilized in various chemical reactions and industrial processes. The molecular targets include metal ions, and the pathways involved are primarily coordination chemistry pathways .
Comparison with Similar Compounds
Similar Compounds
Ethylenediamine dihydrochloride: Similar in structure but with chloride ions instead of bromide.
Ethylenediamine dihydroiodide: Contains iodide ions instead of bromide.
Diethylenetriamine dihydrobromide: Contains an additional amine group compared to ethylenediamine dihydrobromide.
Uniqueness
This compound is unique due to its specific reactivity with bromide ions, which can influence the outcome of chemical reactions differently compared to its chloride or iodide counterparts. Its solubility and crystallization properties also make it distinct in various applications .
Properties
CAS No. |
624-59-9 |
---|---|
Molecular Formula |
C2H9BrN2 |
Molecular Weight |
141.01 g/mol |
IUPAC Name |
ethane-1,2-diamine;hydrobromide |
InChI |
InChI=1S/C2H8N2.BrH/c3-1-2-4;/h1-4H2;1H |
InChI Key |
WBGTUUOKNJTUDK-UHFFFAOYSA-N |
SMILES |
C(CN)N.Br.Br |
Canonical SMILES |
C(CN)N.Br |
Key on ui other cas no. |
624-59-9 |
Pictograms |
Irritant |
Related CAS |
107-15-3 (Parent) |
Synonyms |
1,2-diaminoethane 1,2-ethanediamine edamine ethane-1,2-diamine ethyl diamine ethylenediamine ethylenediamine (1:1) sulfate ethylenediamine (1:1) sulfite ethylenediamine conjugate acid ethylenediamine dihydrobromide ethylenediamine dihydrochloride ethylenediamine dihydrogen iodide ethylenediamine dihydroiodide ethylenediamine dinitrate ethylenediamine hydrochloride ethylenediamine monohydrochloride ethylenediamine phosphate ethylenediamine sulfate ethylenediamine, 3H-labeled cpd |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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